(R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate is a chiral compound with the molecular formula and a molecular weight of 243.3 g/mol. It belongs to the class of piperidine derivatives, which are six-membered heterocyclic compounds containing one nitrogen atom. This compound is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of nociceptin antagonists, which may have therapeutic effects on pain management and other biological activities.
The compound is classified under piperidine derivatives and is utilized in various scientific fields including organic chemistry, medicinal chemistry, and materials science. Its specific stereochemistry as an (R)-enantiomer contributes to its unique properties and reactivity compared to other stereoisomers .
The synthesis of (R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate typically involves several steps:
Industrial production may employ continuous flow systems and automated reactors to enhance efficiency and scalability.
(R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate can undergo several types of chemical reactions:
The mechanism of action for (R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate primarily involves its interaction with specific biological targets. This compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes relevant to pain modulation and other therapeutic effects. The pharmacokinetic profile, including bioavailability, is influenced by its molecular structure and physicochemical properties.
Relevant data includes:
(R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate has multiple applications across various scientific fields:
This compound's unique structural features make it valuable for research into new chemical entities with specific biological activities.
The compound is systematically named as (R)-1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate according to IUPAC conventions. It carries the CAS Registry Number 164456-75-1 for the (R)-enantiomer, while the racemic mixture is designated under CAS 167423-93-0 [5] [6]. Key identifiers include:
Structural Features:The molecule contains a piperidine ring where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and the C2 position bears a methyl ester functionality. The (R)-configuration at C2 creates a stereogenic center crucial for asymmetric synthesis. Computational chemistry data reveals:
Spectroscopic identification employs:
Table 1: Key Identifiers for (R)-1-tert-Butyl 2-methyl Piperidine-1,2-dicarboxylate
Identifier | Value | Source |
---|---|---|
Systematic Name | (R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate | [6] |
CAS Registry Number | 164456-75-1 ((R)-enantiomer) | [6] |
167423-93-0 (racemate) | [2] [5] | |
Molecular Formula | C₁₂H₂₁NO₄ | [5] |
MDL Number | MFCD09038772 ((R)-enantiomer) | [6] |
SMILES (Stereospecific) | O=C(N1C@@HCCCC1)OC(C)(C)C | [6] |
Chiral Auxiliary and Intermediate
The (R)-enantiomer serves as a chiral synthon for stereoselective synthesis due to its rigid piperidine scaffold. Key applications include:
Pharmacokinetic Properties
Computational ADMET profiling predicts favorable drug-like properties:
Structural Comparison to Related Compounds
The compound’s structural relatives exhibit nuanced differences in applications:
Table 2: Comparative Analysis of Piperidine Carboxylates
Compound | Molecular Weight | Key Feature | Application |
---|---|---|---|
(R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate | 243.30 | Chiral C2 center | Asymmetric synthesis |
1-(tert-Butoxycarbonyl)piperidine-2,6-dicarboxylic acid | 273.28 | Diacid functionality | Polyamide monomers |
Methyl N-Boc-4-oxo-piperidine-2-carboxylate | 257.29 | Ketone at C4 | Heterocyclic annulation |
(2S)-Piperidine-2-carboxylic acid, N-Boc protected | 229.28 | Free carboxylic acid | Peptide backbone modification |
Synthetic Evolution
The compound emerged from advances in N-Boc piperidine chemistry in the late 20th century:
Methodological Innovations
Step 1: N-Boc-piperidine-2-carboxylate + LDA (THF, 0°C) → Enolate Step 2: Enolate + CH₃I → C2-methylated product
This method remains industrially viable due to minimal epimerization [9].
Table 3: Historical Development of Key Synthetic Methods
Year | Innovation | Significance | Reference |
---|---|---|---|
1990s | LDA-mediated alkylation | High-yield racemate synthesis | [9] |
2000s | Chiral auxiliary-assisted alkylation | Enantioselective access to (R)-isomer | [6] |
2020s | Organocatalytic kinetic resolution | Sustainable enantiopurity enhancement | [6] |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7